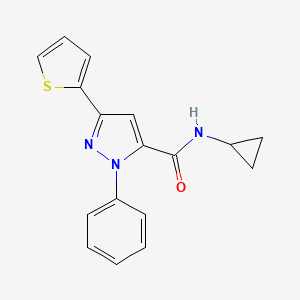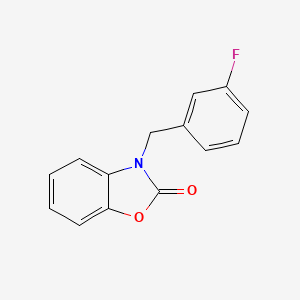
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, also known as CTB-011, is a synthetic compound that belongs to the family of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth and survival. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high potency, high selectivity, and low toxicity. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and good brain penetration. However, the limitations of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
The future directions for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves the condensation of 2-thienylhydrazine and 1-cyclopropyl-3-(4-methoxyphenyl)-1-propenone in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-amino-5-bromo-1,3,4-thiadiazole-5-carboxamide to obtain N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurodegenerative disorder research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Propiedades
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5707582.png)


![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)

![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)

